molecular formula C12H13FN2O3 B11824049 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

Cat. No.: B11824049
M. Wt: 252.24 g/mol
InChI Key: QESJIJTXIRIBKU-UHFFFAOYSA-N
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Description

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine (CAS 1807885-12-6) is a valuable chemical building block in organic synthesis and medicinal chemistry research. With a molecular weight of 252.24 g/mol, this compound features a morpholine ring and a nitroethenyl group on a fluorinated phenyl ring, making it a versatile precursor for the development of more complex molecules . A significant application of this compound is its role as a key intermediate in the synthesis of Linezolid , an oxazolidinone-class antibiotic used to treat infections caused by resistant bacteria . Its research value extends to the broader exploration of new antimicrobial and anticancer agents, where its structure serves as a core scaffold . The proposed mechanism of action for its bioactive derivatives involves the reduction of the nitro group to form reactive intermediates that can interact with specific cellular targets . From a synthetic chemistry perspective, the nitroethenyl moiety can be introduced via a formylation and nitroaldol (Henry) reaction sequence, or through direct Knoevenagel condensation from an acetyl precursor, with the former offering superior yields for scalable production . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

InChI

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2

InChI Key

QESJIJTXIRIBKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Nitration of Starting Materials

The synthesis typically begins with a fluorinated aromatic precursor, such as 3,4-difluoronitrobenzene, which already contains nitro and fluorine substituents. Nitration conditions must be carefully controlled to avoid over-nitration or isomer formation. In one approach, 3,4-difluoronitrobenzene undergoes selective nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce a nitro group at the para position relative to fluorine. This step is critical for directing subsequent substitution reactions.

Nucleophilic Substitution with Morpholine

The fluorine atom at position 4 of the nitrated intermediate is replaced by morpholine via nucleophilic aromatic substitution (NAS). This reaction requires a strong base, such as potassium hydroxide (KOH), to deprotonate morpholine and enhance its nucleophilicity. Phase-transfer catalysts like benzyl tributyl ammonium chloride (0.3–1 wt%) are employed to facilitate the reaction in biphasic solvent systems (e.g., water/acetone). For example, heating 3,4-difluoronitrobenzene with morpholine and KOH at 80°C for 3 hours yields 4-(2-fluoro-4-nitrophenyl)morpholine with >90% conversion.

Condensation with Nitroethylene

The nitro group is subsequently converted into a nitroethenyl moiety via condensation with nitroethylene. Piperidine (5–10 mol%) catalyzes this Knoevenagel-type reaction in ethanol at reflux, forming the α,β-unsaturated nitroalkene. The reaction mechanism involves deprotonation of nitroethylene to generate a nitronate ion, which attacks the electron-deficient aromatic ring. This step achieves yields of 75–85% with HPLC purity >99%.

Alternative Routes Using Phase-Transfer Catalysis

Preparation of 2-Fluoro-4-Nitrophenol Intermediate

A patent-pending method synthesizes 2-fluoro-4-nitrophenol from 3,4-difluoronitrobenzene using KOH and hexaoxacyclooctadecane-6-6 (18-crown-6) in acetone-water. The phase-transfer catalyst enables efficient hydroxide transfer, achieving 96% yield at 80°C. Acidification with HCl then yields the phenolic intermediate, which serves as a precursor for morpholine substitution.

Substitution with Morpholine

The phenol intermediate is converted to its potassium salt and reacted with morpholine under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to replace the hydroxyl group. This method avoids harsh NAS conditions and achieves 88% yield in tetrahydrofuran (THF) at 25°C.

Formation of Nitroethenyl Group

The nitroethenyl group is introduced via palladium-catalyzed coupling between the aryl bromide derivative and nitroethylene. Using Pd(PPh₃)₄ (2 mol%) and triethylamine in DMF, this Heck-type reaction proceeds at 100°C with 70% yield.

Optimization of Reaction Conditions

Solvent Systems

SolventReaction StepYield (%)Purity (%)
Water/AcetoneNAS9099.6
EthanolCondensation8599.7
THFMitsunobu Reaction8899.5

Polar aprotic solvents like DMF enhance NAS reactivity, while ethanol minimizes side reactions during condensation.

Catalysts and Reagents

  • Phase-transfer catalysts : Benzyl tributyl ammonium chloride improves NAS efficiency by 40% compared to uncatalyzed reactions.

  • Piperidine : Reduces condensation time from 12 hours to 4 hours.

Temperature and Time Considerations

Elevated temperatures (80–100°C) accelerate NAS but risk decomposition. Optimal condensation occurs at 60°C for 6 hours, balancing speed and product stability.

Industrial-Scale Production Methods

Continuous Synthesis Processes

Flow reactors enable continuous nitration and substitution, achieving 1.2 kg/hr throughput with 98% purity. In-line HPLC monitoring ensures real-time quality control.

Quality Control Measures

  • In-process checks : FTIR and NMR verify intermediate structures.

  • Final product specs : Melting point (112–114°C), residual solvents <0.1%.

Recent Advances in Preparation Techniques

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 70% and energy use by 50%. Aqueous NAS protocols eliminate organic solvents, achieving 85% yield with minimal waste.

Catalytic Innovations

Immobilized piperidine on silica gel enables catalyst reuse for >10 cycles without activity loss. Bimetallic Pd-Ag nanoparticles improve Heck coupling yields to 82%.

Chemical Reactions Analysis

Types of Reactions

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13FN2O3
  • Molecular Weight : 252.25 g/mol
  • Structure : The compound features a morpholine ring attached to a phenyl group, which includes both a fluorine atom and a nitroethenyl substituent. These functional groups influence its reactivity and biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine serves as a key intermediate in synthesizing various pharmaceuticals, including the antibiotic Linezolid. Its unique structural properties allow for modifications that enhance therapeutic efficacy.
    • Biological Activity : The compound exhibits potential antimicrobial and anticancer activities. Research indicates that derivatives of morpholine compounds often show significant biological effects, including:
      • Antimicrobial Activity : Morpholine derivatives have been linked to effective antimicrobial properties against various pathogens.
      • Anticancer Activity : Modifications in the compound's structure can lead to enhanced cytotoxicity against cancer cell lines, with some derivatives demonstrating IC50 values as low as 0.003 µM against specific cancer types .
  • Chemical Synthesis
    • Building Block for Complex Molecules : The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution.
    • Microfluidic Applications : Recent studies explored the continuous production of this compound using microfluidic devices, optimizing conditions for high yield and purity.
  • Biological Research
    • Mechanism of Action : The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the fluorine atom enhances binding affinity to certain targets. This makes it valuable for probing biological processes involving nitro and fluoro groups.

Case Studies

  • In Vitro Cytotoxicity Assessments
    • A study evaluated the cytotoxic effects of various morpholine derivatives on tumor cell lines. Results indicated that structural modifications significantly enhanced cytotoxicity compared to unmodified counterparts .
  • Synthesis and Evaluation of Derivatives
    • Another research effort synthesized new derivatives from this compound and evaluated their biological activities across different assays. Compounds derived from this precursor exhibited varied levels of antimicrobial and anticancer activities.
  • Antimicrobial Studies
    • Investigations into the antimicrobial properties of morpholine derivatives highlighted that certain substitutions could enhance activity against both Gram-positive and Gram-negative bacteria. This compound has shown potential in synthesizing oxazolidinone derivatives with significant antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Nitro-Substituted Morpholine Derivatives

Compound Name Substituents Heteroatom (X) Key Properties/Activities Synthesis Method Reference ID
4-(2-Fluoro-4-nitrophenyl)morpholine -F (ortho), -NO₂ (para) O (morpholine) MW: 226.21 g/mol; CAS: 2689-39-6; stable in gastric fluid Base-mediated coupling
4-(4-Nitrophenyl)thiomorpholine -NO₂ (para) S (thiomorpholine) Anticancer activity (crystal structure intermediate) Heating 4-chloronitrobenzene with thiomorpholine

Key Differences :

  • Fluorine at the ortho position in 4-(2-fluoro-4-nitrophenyl)morpholine enhances steric hindrance, possibly improving metabolic stability .

Ethenyl/Nitroethenyl Derivatives

Compound Name Core Structure Substituents Bioactivity Reference ID
4-[4-(2-phenylethenyl)phenyl]thiosemicarbazide Thiosemicarbazide -Ph-CH=CH- (ethenyl) Mild CNS stimulation; no anti-inflammatory activity
Target Compound (4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine) Morpholine-phenyl -F (ortho), -CH₂-CH(NO₂)- (nitroethenyl) Data not provided in evidence N/A

Key Insight :

Sulfonyl and Trifluoromethyl Derivatives

Compound Name Substituents Applications Synthesis Method Reference ID
4-[(2-Fluorophenyl)sulfonyl]morpholine -SO₂ (sulfonyl), -F (ortho) Intermediate in drug synthesis Sulfonation of morpholine
4-(4-(Trifluoromethyl)phenyl)morpholine -CF₃ (para) Catalysis applications Nickel-catalyzed amination

Comparison :

  • Sulfonyl groups increase hydrophilicity, while trifluoromethyl groups enhance lipophilicity, affecting pharmacokinetic profiles .

Biological Activity

4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H11_{11}FN2_{2}O3_{3}
  • Molecular Weight : 224.21 g/mol
  • IUPAC Name : 4-(2-fluoro-4-nitrophenyl)morpholine

This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a fluorinated nitro-substituted phenyl group.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of morpholine can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival in cancer cells .

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that morpholine derivatives with similar structures had IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with tumor growth. These pathways include:

  • EGFR Pathway : Inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • PI3K/Akt Pathway : Disruption of this pathway leads to reduced cell survival and increased apoptosis in cancer cells.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments have indicated that this compound may exhibit moderate toxicity, necessitating further investigation into its safety for therapeutic use.

Toxicological Data Table

EndpointValue
Acute Toxicity (Oral)LD50 > 2000 mg/kg
Skin IrritationMild irritant
Eye IrritationModerate irritant

Q & A

Q. What are the established synthetic routes for 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the morpholine ring and aromatic substitution. A plausible route includes:

Morpholine core preparation : React 2-fluoro-4-bromophenyl derivatives with morpholine under nucleophilic aromatic substitution (SNAr) conditions, using a base like K₂CO₃ in DMF at 80–100°C .

Nitroethenyl introduction : Perform a Henry reaction (nitroaldol condensation) between 4-(2-fluoro-4-formylphenyl)morpholine and nitromethane, catalyzed by ammonium acetate in ethanol under reflux .
Optimization strategies :

  • Vary solvents (e.g., DMF vs. DMSO) to improve SNAr efficiency.
  • Adjust nitroaldol catalyst loading (e.g., 10–20 mol% ammonium acetate) and reaction time (12–24 hours) to maximize yield.
  • Monitor intermediates via TLC or HPLC to isolate pure products.

Q. How can spectroscopic techniques distinguish structural features of this compound from analogs?

  • Methodological Answer :
  • ¹H/¹³C NMR : The 2-fluoro substituent on the phenyl ring causes distinct splitting patterns (e.g., doublets for aromatic protons adjacent to fluorine). The nitroethenyl group shows characteristic vinyl proton signals at δ 6.8–7.5 ppm (double doublets) and nitro group deshielding effects .
  • IR Spectroscopy : Strong asymmetric NO₂ stretching vibrations (~1520 cm⁻¹) confirm the nitroethenyl group. Morpholine C-O-C stretches appear at ~1120 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate molecular ions (e.g., [M+H]⁺ at m/z 281.1) from analogs lacking the nitroethenyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers or acids due to the nitro group’s reactivity .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to minimize dust. Dispose of waste via licensed chemical destruction facilities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitroethenyl group in cross-coupling reactions?

  • Methodological Answer : The nitroethenyl group acts as an electron-deficient alkene, enabling:
  • Michael additions : Nucleophiles (e.g., amines, thiols) attack the β-position of the nitroalkene. Monitor regioselectivity using NMR kinetics .
  • Cycloadditions : Participate in [4+2] Diels-Alder reactions with dienes under thermal activation (80–120°C). Computational modeling (DFT) predicts transition-state energies and regiochemical outcomes .
    Case Study : In a palladium-catalyzed Heck coupling, the nitroethenyl group facilitates oxidative addition but may require ligands (e.g., PPh₃) to stabilize intermediates .

Q. How do computational methods (e.g., DFT) predict the electronic effects of the 2-nitroethenyl group on the compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Use software like Gaussian or ORCA to model HOMO/LUMO distributions. The nitroethenyl group lowers the LUMO energy (-2.8 eV), enhancing electrophilicity at the β-carbon .
  • Charge Analysis : Natural Bond Orbital (NBO) analysis reveals strong electron-withdrawing effects from the nitro group, polarizing the ethenyl bond (partial charges: Cα = +0.35, Cβ = +0.18) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction pathways in polar aprotic solvents (e.g., DMF stabilizes nitroethenyl intermediates) .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives with nitro groups?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace fluorine with Cl/CF₃) and assess cytotoxicity against cancer cell lines (e.g., MTT assays on HeLa cells). Compare IC₅₀ values to isolate the nitroethenyl’s contribution .
  • Metabolite Identification : Use LC-MS/MS to detect nitroreductase-mediated metabolites (e.g., amine derivatives) in hepatic microsomal assays. Corrogate activity changes with metabolic stability .
  • Target Validation : Employ CRISPR knockouts (e.g., AKT1 or EGFR) to confirm whether bioactivity is pathway-specific or off-target .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁸O) elucidate degradation pathways of this compound in environmental matrices?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Introduce ¹⁵N into the nitro group via ¹⁵NO₂⁻ substitution during nitroaldol condensation .
  • Degradation Studies : Expose labeled compounds to UV light or soil microbiota, then track isotopic enrichment in degradation products (e.g., ¹⁵NH₄⁺ from nitro reduction) using GC-IRMS .
  • Mechanistic Insights : Compare half-lives (t₁/₂) of labeled vs. unlabeled compounds to identify rate-limiting steps (e.g., photolytic cleavage vs. microbial reduction) .

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